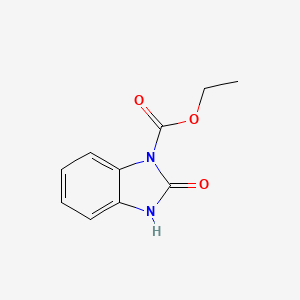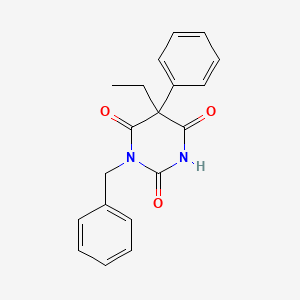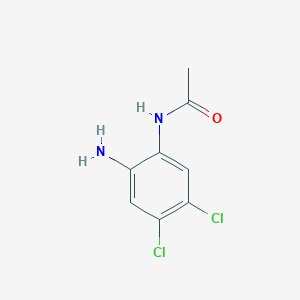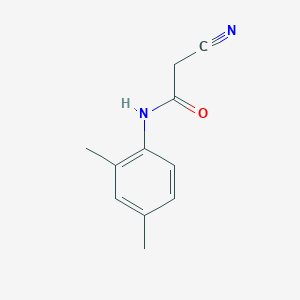
1h-Benzimidazole-2-sulfonamide
Übersicht
Beschreibung
1h-Benzimidazole-2-sulfonamide is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1H-Benzimidazole-2-sulfonamide derivatives demonstrate significant antimicrobial activity. Research by Ashraf et al. (2016) and Püsküllü et al. (2009) shows these compounds are effective against a range of bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some derivatives exhibiting potent antibacterial properties with low minimum inhibitory concentration (MIC) values (Ashraf et al., 2016); (Püsküllü et al., 2009).
Antitubercular Activity
A study by Jagannath and Krishnamurthy (2021) reveals that this compound derivatives exhibit notable anti-tuberculosis activities against Mycobacterium tuberculosis, indicating their potential as chemotherapeutic agents in tuberculosis treatment (Jagannath & Krishnamurthy, 2021).
Enzyme Inhibition
Compounds derived from this compound serve as inhibitors for various enzymes. Combs et al. (2006) identified benzimidazole sulfonamide inhibitors of protein tyrosine phosphatase 1B (PTP1B), crucial for cellular regulation and a potential target for treating diabetes and obesity (Combs et al., 2006).
Catalysis in Synthesis
The use of benzimidazole sulfonamides in catalysis is highlighted by Fu et al. (2011), who demonstrated their role in the synthesis of multifunctional benzimidazoles, an important class of compounds with diverse applications (Fu et al., 2011).
Anthelmintic Properties
Rivera et al. (2007) investigated novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives for anthelmintic activity. These compounds showed better solubility and high permeability, suggesting their potential as effective anthelmintics (Rivera et al., 2007).
Hybrid Drug Development
Ghomashi et al. (2022) discussed the hybridization of sulfonamides with various heterocyclic moieties, leading to sulfonamide hybrids with diverse biological activities. This research underscores the significance of this compound derivatives in developing new pharmacological agents (Ghomashi et al., 2022).
Zukünftige Richtungen
Benzimidazole derivatives, including 1H-Benzimidazole-2-sulfonamide, have attracted a great deal of interest among medicinal chemists due to their significant pharmacological properties . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .
Wirkmechanismus
Target of Action
1H-Benzimidazole-2-sulfonamide, a derivative of benzimidazole, primarily targets the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium . The compound may also interact with other targets, such as fibroblast growth receptor 3 (FGFR3) and EGFR receptor, which play crucial roles in cell proliferation and survival .
Mode of Action
It is believed to inhibit the activity of its target enzymes, thereby disrupting the normal functioning of the cell . The compound’s interaction with its targets may lead to changes in cellular processes, potentially leading to cell death .
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, it can react with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media . This suggests that the compound may have antioxidant properties and could potentially protect cells from oxidative stress .
Pharmacokinetics
In silico admet prediction studies suggest that the compound is nonmutagenic and noncarcinogenic
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting the activity of its target enzymes, the compound may disrupt cellular processes, potentially leading to cell death . Furthermore, its potential antioxidant properties could protect cells from oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial and antifungal activities may be affected by the presence of other microbial species . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
1h-Benzimidazole-2-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase enzymes, which are involved in regulating pH and ion balance in tissues . Additionally, this compound can bind to DNA, affecting its replication and transcription processes . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the p53 signaling pathway . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can intercalate into DNA, disrupting its structure and function . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for determining the optimal duration and frequency of treatment with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the appropriate therapeutic window for the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can then be further processed by phase II metabolic enzymes, such as glucuronosyltransferases, leading to their excretion from the body . The involvement of this compound in these metabolic pathways can affect its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For instance, this compound has been shown to accumulate in the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
1H-benzimidazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGHQBXKSHAQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281362 | |
| Record name | 1h-benzimidazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-31-4 | |
| Record name | 2-Benzimidazolesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-benzimidazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)





![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)





